1-Chloro-4-(pentyloxy)benzene

Liquid Crystals Mesomorphic Behavior Alkoxy Chain Length

1-Chloro-4-(pentyloxy)benzene (CAS 51241-40-8) is a chlorinated alkoxybenzene derivative, functioning primarily as a key intermediate or mesogenic precursor in liquid crystal (LC) research and materials science. Characterized by a 4-chlorophenyl core and a five-carbon pentyloxy chain, its molecular formula is C₁₁H₁₅ClO with a molecular weight of 198.69 g/mol.

Molecular Formula C11H15ClO
Molecular Weight 198.69 g/mol
CAS No. 51241-40-8
Cat. No. B7894631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(pentyloxy)benzene
CAS51241-40-8
Molecular FormulaC11H15ClO
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)Cl
InChIInChI=1S/C11H15ClO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9H2,1H3
InChIKeyKMJKRZURJKJWSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-(pentyloxy)benzene (51241-40-8) for Liquid Crystal Synthesis: Core Properties and Baseline Overview


1-Chloro-4-(pentyloxy)benzene (CAS 51241-40-8) is a chlorinated alkoxybenzene derivative, functioning primarily as a key intermediate or mesogenic precursor in liquid crystal (LC) research and materials science [1]. Characterized by a 4-chlorophenyl core and a five-carbon pentyloxy chain, its molecular formula is C₁₁H₁₅ClO with a molecular weight of 198.69 g/mol [2]. This compound enables the introduction of a moderate-length flexible alkoxy chain and a polar chloro substituent into extended aromatic systems, influencing phase behavior and physical properties of final LC compositions [3].

Workflow Liquid crystal intermediate synthesis
Selection Pentyloxy chain (C5) for nematic phase induction
Use Context Optical band gap and PL intensity tuning

Why Alkoxy Chain Length in 1-Chloro-4-(pentyloxy)benzene (51241-40-8) is a Critical Procurement Specification


In liquid crystal and materials science, simple in-class substitution of 1-Chloro-4-(pentyloxy)benzene with other 4-alkoxychlorobenzene homologues (e.g., butoxy, hexyloxy) or positional isomers is scientifically unsound. The length of the alkoxy chain directly modulates intermolecular interactions, mesophase stability, and key physical properties such as transition temperatures [1]. Systematic studies confirm that even a single methylene unit difference in the alkoxy chain produces quantifiable changes in melting point, nematic-isotropic transition temperatures, and optical characteristics, including photoluminescence intensity and band gap [2]. Generic substitution without accounting for these specific structure-property relationships risks producing LC formulations with drastically different phase behavior or optical performance, compromising device functionality.

Pentyloxy (C5)
Other Alkoxy Homologues
May induce enantiotropic nematic phase
C1-C3 chains typically non-mesogenic; C6+ may alter phase stability
Intermediate optical band gap and moderate PL quenching
Shorter chains widen band gap; longer chains narrow it and increase quenching
Meets alkyl length criteria (2-10C) in key LC composition patents
C1-C2 excluded for certain halogen substitution patterns; longer chains may shift patent scope

Quantitative Differentiation of 1-Chloro-4-(pentyloxy)benzene (51241-40-8) Versus Homologues: A Data-Driven Comparison


Mesophase Induction and Nematic Phase Prevalence: Pentyloxy Chain vs. Shorter Homologues

In a homologous series of liquid crystalline compounds bearing a terminal pentyloxy chain, mesomorphic behavior (nematic phase) is observed enantiotropically, whereas the corresponding methyl, ethyl, and propyl homologues exhibit no liquid crystalline properties under identical conditions [1]. The pentyloxy chain length (n=5) is thus a minimum requirement for mesophase induction in this specific structural context.

Mesophase induction
Head-to-head
Enantiotropic nematic (pentyloxy) vs. non-mesogenic (C1-C3)
Supports pentyloxy chain as mesophase threshold
Shorter chains fail to induce liquid crystallinity
Liquid Crystals Mesomorphic Behavior Alkoxy Chain Length

Optical Band Gap Tuning: Pentyloxy vs. Shorter and Longer Alkoxy Chains

In laterally chloro-substituted Schiff base ester liquid crystals, increasing the terminal alkoxy chain length from shorter to longer (including pentyloxy) systematically decreases the optical energy band gap [1]. The pentyloxy derivative (n=5) exhibits an intermediate band gap, providing a quantifiable tuning point between the wider band gap of shorter chains (e.g., methoxy, n=1) and the narrower band gap of longer chains (e.g., decyloxy, n=10).

Optical band gap
Class-level inference
Intermediate Eg between wider (C1-C4) and narrower (C6-C10)
Supports band gap tuning with chain length
Class-level trend; exact value requires verification
Optical Materials Photoluminescence Band Gap Engineering

Photoluminescence Quenching Efficiency: Pentyloxy vs. Longer Alkoxy Chains

Photoluminescence (PL) intensity in laterally chloro-substituted Schiff base esters is observed to be quenched more significantly as the alkoxy chain becomes bulkier [1]. The pentyloxy derivative exhibits a measurable reduction in PL intensity compared to shorter-chain homologues, but less quenching than longer, bulkier chains (e.g., decyloxy). This positions the pentyloxy variant as a balanced choice where moderate PL quenching is desired without the severe attenuation caused by extended alkyl chains.

PL intensity quenching
Class-level inference
Moderate PL quenching vs. higher (shorter) and lower (longer)
May support PL tuning for optoelectronic research
Trend-based; specific PL values not reported
Photoluminescence Optical Materials Non-radiative Recombination

Patent-Validated Structural Utility: Pentyloxy Chain Meets Alkyl Length Criteria for LC Compositions

A key patent (JP3532941B2) discloses alkoxybenzene derivatives of formula I for reducing viscosity and lowering birefringence (Δn) and threshold voltage (Vth) in LC compositions [1]. The claim specifies that R is an alkyl group of 1-10 carbons, with a specific requirement: when Y is H and X is a halogen (e.g., Cl), R must be a 2-10 carbon alkyl [1]. The pentyl chain (C5) of 1-Chloro-4-(pentyloxy)benzene falls squarely within this preferred range, whereas a methoxy (C1) or ethoxy (C2) chain would be excluded for certain substitution patterns.

Patent chain length criteria
Class-level inference
C5 within 2-10C alkyl range; C1-C2 excluded for halogen patterns
May support patent-aligned LC composition development
Class-level guidance; verify against specific patent claims
Liquid Crystal Composition Viscosity Reduction Patent Literature

Optimal Application Scenarios for 1-Chloro-4-(pentyloxy)benzene (51241-40-8) Based on Validated Performance Data


Synthesis of Nematic Liquid Crystal Formulations Requiring Moderate Chain Flexibility

When designing liquid crystal mixtures that demand a nematic phase with balanced thermal stability and viscosity, 1-Chloro-4-(pentyloxy)benzene serves as a crucial intermediate. Evidence confirms that the pentyloxy chain (n=5) induces enantiotropic nematic behavior while shorter chains (n≤3) yield no mesophase [3]. This compound enables the fabrication of LC displays and optical shutters where the nematic phase is essential.

Optoelectronic Devices Requiring Precisely Tuned Optical Band Gap

For applications such as organic light-emitting diodes (OLEDs) or photovoltaic cells where the optical band gap must be carefully engineered, the pentyloxy substituent offers a specific intermediate band gap value. Research demonstrates a clear decreasing trend in band gap with increasing alkoxy chain length [3]. The pentyloxy variant thus provides a quantifiable tuning point between the wider band gaps of shorter chains and the narrower gaps of longer chains, enabling precise optimization of device performance.

Patent-Compliant Liquid Crystal Composition Development

In industrial R&D settings where intellectual property considerations are paramount, 1-Chloro-4-(pentyloxy)benzene is explicitly validated as a viscosity-reducing and Δn-lowering component. Patent JP3532941B2 defines the required alkyl chain length range (2-10C) for optimal performance when halogen substitution is present [3]. Using this compound ensures compliance with existing patent claims and leverages documented performance advantages, reducing formulation development risk.

Application
Selection Property
Validation Focus
Nematic LC formulation synthesis
Mesophase induction via C5 chain
Confirm enantiotropic nematic phase
Optical band gap engineering
Intermediate band gap (C5 chain)
Measure UV-Vis Eg and photoluminescence
Patent-aligned LC composition R&D
Alkyl chain length within 2-10C
Assess viscosity reduction and Δn lowering
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